1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrFOS. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a mercapto group attached to a phenyl ring, along with a propan-2-one backbone. It is a versatile compound with significant applications in various fields of scientific research and industry .
Preparation Methods
The synthesis of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one typically involves the bromination of 1-(3-fluoro-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity .
Industrial production methods may involve large-scale bromination processes with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The mercapto group can be oxidized to form sulfonic acids or disulfides.
Reduction Reactions: The carbonyl group in the propan-2-one backbone can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromine and mercapto groups.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one involves its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the mercapto group can form disulfide bonds or undergo oxidation. These reactions can modify molecular targets, such as proteins or enzymes, thereby affecting their function and activity .
Comparison with Similar Compounds
1-Bromo-1-(3-fluoro-4-mercaptophenyl)propan-2-one can be compared with similar compounds such as:
1-Bromopropane: A simpler brominated compound used as a solvent.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated alcohol with applications in organic synthesis.
1-Bromo-3-(3-fluoro-4-mercaptophenyl)propan-2-one: A structural isomer with different reactivity and applications.
The uniqueness of this compound lies in its combination of bromine, fluorine, and mercapto groups, which confer distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H8BrFOS |
---|---|
Molecular Weight |
263.13 g/mol |
IUPAC Name |
1-bromo-1-(3-fluoro-4-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrFOS/c1-5(12)9(10)6-2-3-8(13)7(11)4-6/h2-4,9,13H,1H3 |
InChI Key |
XMROVQVHLJABPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)S)F)Br |
Origin of Product |
United States |
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